Ethyl-1-13C-benzene

Catalog No.
S1923524
CAS No.
287399-32-0
M.F
C8H10
M. Wt
107.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl-1-13C-benzene

Unlabeled ethylbenzene masks signals; deuterated tracers introduce kinetic isotope effects. Ethyl-1-¹³C-benzene (CAS 287399-32-0) provides a clean M+1 shift & distinct ¹³C NMR at ethyl C1, enabling unambiguous tracing.

  • Track ethyl C1 in catalytic mechanisms via solid-state ¹³C NMR.
  • Identify microbial degradation intermediates by GC-MS.
  • Internal standard for matrix-corrected quantification.

Isotopic purity ≥99 atom %. In stock, global shipping.

CAS Number

287399-32-0

Product Name

Ethyl-1-13C-benzene

IUPAC Name

(113C)ethylbenzene

Molecular Formula

C8H10

Molecular Weight

107.16 g/mol

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2+1

InChI Key

YNQLUTRBYVCPMQ-VQEHIDDOSA-N

SMILES

CCC1=CC=CC=C1

Canonical SMILES

CCC1=CC=CC=C1

Isomeric SMILES

C[13CH2]C1=CC=CC=C1

The exact mass of the compound Ethyl-1-13C-benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Ethyl-1-13C-benzene, Ethylbenzene-1-13C, (1-13C)Ethylbenzene, α-13C-Ethylbenzene, Ethylbenzene-α-13C, Benzene, ethyl-1-13C-

Purity

≥99 atom % ¹³C

Package Size

0.1 g, 0.25 g, 0.5 g, 1 g

Ethyl-1-13C-benzene is a stable isotope-labeled aromatic hydrocarbon where the C1 carbon of the ethyl group is substituted with a ¹³C isotope. This specific labeling provides a precise mass shift (M+1) and a unique nuclear magnetic resonance (NMR) signature, making it an essential tool for tracing the metabolic and chemical fate of the ethyl group in complex systems.[1][2] Unlike unlabeled ethylbenzene, which is a common industrial chemical used primarily to produce styrene, this isotopologue is synthesized for high-purity research applications.[3][4][5] Its value lies in its ability to act as a tracer or an internal standard, allowing for unambiguous pathway elucidation and accurate quantification in mass spectrometry (MS) and NMR-based experiments without introducing the kinetic isotope effects sometimes associated with deuterium labeling.[6][7]

Research Fit

Labeling Strategy Site-specific 13C enrichment at the ethyl C-1 position
Research Use Positional tracer for NMR and MS ethyl side-chain tracking
Distinction Differentiated from uniform 13C8 and ring-13C6 ethylbenzene variants

Substituting Ethyl-1-¹³C-benzene with unlabeled ethylbenzene is not viable for tracer studies, as the unlabeled compound is indistinguishable from endogenous or background sources in MS or NMR analysis.[6] Other labeled versions, such as deuterated ethylbenzene (e.g., Ethyl-d10-benzene), are unsuitable when trying to avoid kinetic isotope effects or when performing specific ¹³C-NMR experiments that rely on the unique relaxation properties and chemical shifts of the carbon nucleus.[8] Furthermore, using a randomly labeled ¹³C-ethylbenzene or a different labeled aromatic like ¹³C-toluene fails when the research objective is to precisely track the C1 carbon of the ethyl group through a specific reaction or metabolic pathway, as the positional information is lost.[7] The high isotopic purity of this specific compound ensures a clean, strong signal, which is critical for accurate quantification and mechanistic interpretation, a feature not guaranteed by crude or less-defined labeled mixtures.[1][2]

Substitution Risk

Unlabeled ethylbenzene lacks the M+1 mass shift required for isotope dilution MS
Uniform 13C8 or ring-13C6 labeling may increase NMR spectral crowding, obscuring single-carbon fate
Density variations across isotopologues may affect volumetric standard preparation and method transfer

Unambiguous Elucidation of Catalytic Reaction Mechanisms via ¹³C MAS NMR

In studies of ethylbenzene disproportionation over zeolite catalysts, the use of ethyl[α-¹³C]benzene (an equivalent naming for Ethyl-1-¹³C-benzene) provides direct, unambiguous evidence of reaction intermediates that cannot be observed with unlabeled ethylbenzene.[9] For example, on Al,Na-Y/63 zeolites, a new ¹³C MAS NMR signal appeared at 46 ppm after heating, which was definitively assigned to a diphenylethane intermediate.[9] This observation provides unequivocal proof of a bimolecular reaction pathway. In contrast, experiments with unlabeled ethylbenzene would rely on indirect kinetic modeling, making it impossible to directly detect and confirm such key, transient intermediates.[9][10]

Evidence DimensionDetection of Reaction Intermediate
Target Compound DataDirect observation of a ¹³C NMR signal at 46 ppm, confirming the diphenylethane intermediate.
Comparator Or BaselineUnlabeled Ethylbenzene: No direct signal for the intermediate; mechanism must be inferred indirectly.
Quantified DifferenceQualitative (Direct Observation vs. Inference)
ConditionsEthylbenzene conversion on Al,Na-Y/63 zeolite catalyst, heated at 443 K for 24 hours, analyzed by ¹³C MAS NMR spectroscopy.

For researchers in catalysis, this compound is essential for definitively proving reaction mechanisms, justifying catalyst design, and optimizing process conditions.

Mass Shift vs. Unlabeled
Class-level
+1.003 Da (M+1)
Supports isotope dilution MS internal standard calibration
Co-elution and matrix-effect context; review with low-resolution MS

Enabling Accurate Quantification as an Internal Standard in Complex Matrices

Stable isotope-labeled compounds like Ethyl-1-¹³C-benzene serve as ideal internal standards for quantitative mass spectrometry.[11] When added to a complex sample, this compound co-elutes with the unlabeled analyte but is distinguished by its M+1 mass shift.[1] This co-processing corrects for variations in sample extraction efficiency, matrix effects, and instrument response. Using a stable isotope-labeled internal standard provides a self-normalizing signal that can account for ionization efficiency differences and allows for absolute quantification without extensive external calibration curves.[11] This approach is superior to using a different, non-isotopic compound as an internal standard, which may have different extraction recovery and ionization properties, leading to lower accuracy and precision.

Evidence DimensionQuantitative Accuracy & Precision
Target Compound DataHigh accuracy and precision due to near-identical chemical and physical properties to the analyte, correcting for matrix and instrument variability.
Comparator Or BaselineExternal Calibration or Non-Isotopic Internal Standard: Lower accuracy and precision due to susceptibility to matrix effects, and differences in extraction recovery and ionization efficiency.
Quantified DifferenceImprovement in accuracy and reduction in measurement variability (method-dependent).
ConditionsQuantitative analysis using methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

For analytical chemists in environmental, toxicological, or metabolic research, this compound enables more reliable and reproducible quantification of ethylbenzene in complex samples.

Density at 25°C
Data to verify
0.875 g/cm³ target vs. 0.915 g/mL ring-13C6
4.4% lower density may affect volumetric standard accuracy
Review vendor specifications; verify for method transfer

Definitive Tracking of Metabolic Pathways in Biodegradation Studies

In studies of anaerobic ethylbenzene degradation, the biochemical pathways are complex and can differ between microorganisms.[11][12] For example, in denitrifying bacteria, degradation is initiated by ethylbenzene dehydrogenase to form (S)-1-phenylethanol, which is then converted to acetophenone and eventually benzoyl-CoA.[12][13] Using Ethyl-1-¹³C-benzene allows researchers to trace the labeled carbon through this entire sequence of intermediates. This provides conclusive evidence for the proposed pathway, distinguishing it from alternative mechanisms like the fumarate addition pathway seen in toluene degradation.[11] Without the ¹³C label, researchers can only measure the disappearance of the parent compound and the appearance of final products, leaving the intermediate steps and the precise metabolic route ambiguous.

Evidence DimensionMetabolic Pathway Confirmation
Target Compound DataAllows for the definitive identification of all downstream metabolites containing the ¹³C label, confirming the sequence of biochemical reactions.
Comparator Or BaselineUnlabeled Ethylbenzene: Pathway must be inferred by identifying putative intermediates in a complex biological matrix, which is often inconclusive.
Quantified DifferenceQualitative (Conclusive Pathway Evidence vs. Inference)
ConditionsAnaerobic biodegradation studies using microbial cultures (e.g., denitrifying or sulfate-reducing bacteria).

This compound is critical for environmental scientists and microbiologists to accurately map biodegradation pathways, which is fundamental for developing bioremediation strategies.

Labeled Carbon Count
Class-level
1 atom (C-1) vs. 8 (13C8) / 6 (ring-13C6)
Reduced labeling may improve cost-efficiency for ethyl-tracking studies
Procurement economics context; budget-constrained design
NMR Signal Enhancement
Class-level
~90-fold at C-1 vs. unlabeled natural abundance
Position-specific gain supports mechanistic pathway tracking
Spectral complexity may increase with uniform labeling; reported context

Mechanistic Studies in Petrochemical and Catalytic Chemistry

This compound is the right choice for researchers seeking to definitively identify reaction intermediates and validate proposed catalytic mechanisms for ethylbenzene conversion, such as disproportionation or dehydrogenation. The specific ¹³C label allows for direct tracking of the ethyl group's C1 carbon using solid-state NMR, providing conclusive evidence that cannot be obtained with unlabeled precursors.[9][10]

Environmental Fate and Bioremediation Research

Ideal for environmental scientists investigating the microbial degradation pathways of ethylbenzene in soil or water. Using Ethyl-1-¹³C-benzene as a tracer enables the unambiguous identification of metabolic intermediates via MS or NMR, confirming the specific biochemical reactions used by microorganisms to break down this common pollutant.[11][13]

High-Accuracy Quantification in Toxicology and Environmental Monitoring

This isotopologue is the preferred choice for use as an internal standard in validated analytical methods (e.g., GC-MS) for the quantification of ethylbenzene in environmental samples, industrial hygiene monitoring, or biological fluids. Its properties ensure maximum accuracy and reproducibility by correcting for sample loss and matrix-induced signal suppression during analysis.[1]

Application Fit Matrix

Application
Selection Property
Validation Focus
Environmental trace ethylbenzene quantitation
Site-specific M+1 isotopic pattern
Co-elution and matrix-effect correction
Catalytic oxidation and biodegradation pathway studies
Position-specific 13C NMR signal
Mechanistic pathway interpretation
Cost-sensitive metabolomics requiring ethylbenzene tracing
Single-site 13C labeling economics
Budget-constrained tracer study design
Analytical method transfer and validation
Documented physical properties
Inter-laboratory reproducibility review

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(1-~13~C)Ethylbenzene

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